N-benzyl-6-chloro-N-ethylpyridin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-6-chloro-N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-2-17(11-12-7-4-3-5-8-12)14-10-6-9-13(15)16-14/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTYAUWWVPCVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237137 | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-87-8 | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-ethyl-N-(phenylmethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Ethylaminopyridine Derivatives
A novel process for preparing 2-ethylaminopyridine derivatives, useful as intermediates for pesticide preparation, begins with a 2-halogenopyridine derivative. This process involves reducing a 2-methylcyanopyridine derivative into a 2-ethylaminopyridine using a metal catalyst in a protic solvent. The 2-pyridyl moiety can be substituted at any position.
Step A : Reacting a 2-halogenopyridine derivative with an alkyl cyanoacetate at a molar ratio of 1 to 10 in a polar solvent, in the presence of a base at a molar ratio of 1 to 4, followed by adding acid until the reaction mixture's pH reaches 1 to 5, yields a 2-methylcyanopyridine derivative. This step is conducted at temperatures ranging from 0°C to reflux, preferably from 0°C to 100°C.
Step B : Catalytically reducing a 2-methylcyanopyridine derivative (obtained in step one) in the presence of an acylating agent of formula \$$R^1COR^2\$$ and a catalyst, in a solvent, under a hydrogen pressure of 4 to 40 bar, yields a 2-ethylaminopyridyl derivative. This step is conducted at a temperature of 16°C to 70°C, and more preferably at 20°C to 40°C.
Step C : Hydrolyzing a 2-ethylaminopyridine derivative (obtained in step two) in water by adding 1 to 20 molar equivalents of an acid, at a temperature ranging from 20°C to reflux, yields the compound of general formula (I).
Synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamines
N-alkyl-N-(pyridin-2-yl)hydroxylamines can be synthesized using a four-step sequence starting from BocNHOPMB.
Step 1 : Deprotonation of BocNHOPMB with sodium hydride in DMF followed by \$$S_N2\$$ reaction with a variety of alkyl halides yields N-alkylated hydroxylamines in excellent yields.
Step 2 : Brief exposure of these compounds to anhydrous trifluoroacetic acid (TFA) selectively removes the N-Boc protecting groups, and an aqueous \$$NaHCO_3\$$ wash yields the N-alkyl-O-PMB-hydroxylamines in good yields.
Step 3 : Cross-coupling of hydroxylamines with 2-bromopyridine using Pd 2(dba) 3, (±) BINAP, NaO Bu, and toluene at 70 °C yields *N-alkyl-N-(pyridin-2-yl)-O-PMB-hydroxylamines. Using hydroxylamines in crude form gives the desired products, but chromatographic purification of the hydroxylamines prior to coupling improves yields. Increasing the size of the hydroxylamine alkyl substituent results in decreased cross-coupling yields.
Step 4 : Final deprotection of the PMB group under acidic conditions (TFA) in the presence of a cation scavenger ($$Et_3SiH$$) proceeds smoothly, giving moderate to good yields (55–84%) of the desired N-alkyl-N-(pyridin-2-yl)hydroxylamine products.
Preparation of Polyfunctional Tertiary Amines
Functionalized arylmagnesium compounds, prepared via a halogen-magnesium exchange reaction using aryl iodides or bromides and $$i$$-PrMgCl·LiCl, react rapidly with benzyl-N-chloroamines at -45 °C, providing polyfunctional tertiary amines in good yields. This method can also be applied to the preparation of chiral N-chloroamines with retention of chirality.
Synthesis of N-Quaternized Ketene N,O-Acetals
A straightforward protocol for the direct synthesis of bench-stable N-quaternized ketene N,O-acetals has been identified, significantly adding to the repertoire of these rare species for use in reagent and/or synthetic building block applications.
General Experimental Methods : All commercially available chemicals are used as obtained, without further purification.
Mix Method III : The appropriate pyridine (2 mmol) is dissolved in dichloromethane (3.5 mL) at 0 °C, and then the appropriate acid (2 mmol) is slowly added. The resulting solution is stirred for 5 min before adding ethoxyacetylene (479 μL, 2 mmol, ~40 wt % in hexanes) and stirring for an additional 60 min at 0 °C. Following this, the reaction mixture is concentrated in vacuo to provide a crude residue, which is purified by silica gel column chromatography with a 0–50% chloroform/methanol gradient.
Nitroso Ene Reactions
Nitroso ene chemistry is used to rapidly synthesize a panel of substituted pyridine analogs with an isoprenyl side chain. Parallel reaction of 2-nitrosopyridine enophiles with 2-methyl-2-butene gives the corresponding racemic N-isoprenyl-N-(pyridin-2-yl)hydroxylamines. These analogs are designed to probe SAR of the pyridine ring using substituents with differing electronics, sterics, and substitution patterns.
Table 1. Synthesis of N-isoprenyl-N-(pyridin-2-yl)hydroxylamines
| Comp. | R | Time | % Yield |
|---|---|---|---|
| 18a | 6-ethyl | 30 min | 46 |
| 18b | 4-methyl | 30 min | 47 |
| 18c | 3-methyl | 9 h | 8 |
| 18d | 5-chloro | 30 min | 59 |
| 18e | 5-bromo | 10 min | 64 |
| 18f | 5-iodo | 1 h | 68 |
| 18g | 3,5-dichloro | 1 h | 67 |
| 18h | 5-bromo-6-methyl | 30 min | 62 |
| 18i | 3-chloro-5-$$CF_3$$ | 45 min | 75 |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-N-ethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-benzyl-6-chloro-N-ethyl-2-pyridinamine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridinamine derivatives.
Scientific Research Applications
Antibacterial Properties
Recent studies have indicated that compounds with similar structures to N-benzyl-6-chloro-N-ethylpyridin-2-amine exhibit significant antibacterial activity. For instance, derivatives of N-benzyl and N-alkyl pyridine compounds have shown potent effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) . The selective antibacterial activity of these compounds suggests that they could be developed into new therapeutic agents for treating resistant bacterial infections.
Neuroprotective Effects
There is emerging evidence that certain analogs of pyridine derivatives, including those related to this compound, possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). They act as NMDA receptor antagonists and exhibit antioxidant properties, which are crucial for protecting neuronal cells from apoptosis . The ability to modulate neuroprotective pathways opens avenues for drug development targeting neurodegeneration.
Anticonvulsant Activity
N-benzyl derivatives have been identified as having anticonvulsant properties, making them candidates for further research in epilepsy treatment. Studies have shown that certain N-benzyl amides demonstrate pronounced activities in established animal models of seizures . The structure-activity relationship (SAR) studies indicate that modifications at specific sites on the benzyl amide can enhance anticonvulsant efficacy, suggesting a pathway for optimizing drug design in this area.
Anticancer Activity
The potential anticancer activity of this compound is also noteworthy. Research has highlighted that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various human cancer cell lines . The exploration of N-benzyl amides derived from salinomycin has revealed promising results against drug-resistant cancer cells, indicating that further investigation into the anticancer properties of this compound could yield significant therapeutic benefits.
Synthetic Pathways and Modifications
The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed cross-coupling methods. These synthetic pathways allow for the incorporation of diverse functional groups, which can enhance the biological activity and specificity of the compound . Understanding these synthetic methodologies is essential for developing more effective derivatives with targeted actions.
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
- The chloro and ethyl groups in the target compound likely elevate its LogP compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility.
- The benzothiazole derivative () may exhibit stronger hydrogen bonding due to its heterocyclic core and pyridylmethyl group, influencing crystallinity .
Biological Activity
N-benzyl-6-chloro-N-ethylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with a benzyl group and an ethyl amine. The presence of chlorine at the 6-position enhances its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. This modulation is crucial for its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's structure allows it to penetrate bacterial cell walls, leading to cell death through mechanisms such as enzyme inhibition and disruption of metabolic processes .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, notably in lines such as HepG2 and A549. The compound showed IC50 values in the nanomolar range, indicating potent activity against these cancer cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. Below is a table summarizing some notable compounds:
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | C14H15ClN2 | Benzyl group enhances activity | High | Potent (IC50 < 50 nM) |
| 6-Chloro-N-methylpyridin-2-amine | C7H9ClN2 | Simpler structure without benzyl group | Moderate | Low |
| N-butyl-N-methylpyridin-2-amines | C9H12N2 | Different alkyl substitution | Moderate | Moderate |
| N-benzyl-N-methylpyridin-3-amines | C11H12N2 | Structural variation at position 3 on pyridine | Moderate | Low |
Case Studies
- Anticancer Efficacy : A study conducted by researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that the compound induced significant apoptosis in HepG2 cells, with an IC50 value of approximately 48 nM. This suggests a strong potential for development as an anticancer agent .
- Antimicrobial Activity : Another study focused on the antibacterial properties of this compound against resistant strains of Staphylococcus aureus. The results showed that it possessed a minimum inhibitory concentration (MIC) of 0.41 µg/mL against Micrococcus luteus, indicating high potency .
Q & A
Basic: What are the common synthetic routes for N-benzyl-6-chloro-N-ethylpyridin-2-amine, and how can intermediates be characterized?
Answer:
Synthesis typically involves multi-step reactions, such as:
- Substitution reactions : Starting with a chlorinated pyridine derivative (e.g., 6-chloropyridin-2-amine), alkylation with benzyl and ethyl groups can be achieved using reagents like benzyl bromide and ethyl iodide under basic conditions (e.g., K₂CO₃) .
- Intermediate characterization : Key intermediates (e.g., 2-chloro-3-methylpyridine derivatives) are analyzed via and to confirm regioselectivity and purity. Mass spectrometry (MS) further validates molecular weight .
Advanced: How can crystallographic refinement challenges for this compound be addressed using SHELX software?
Answer:
- Data collection : High-resolution X-ray diffraction data is essential. SHELXL (part of the SHELX suite) is optimized for small-molecule refinement, handling twinned crystals or weak diffraction patterns through iterative least-squares cycles .
- Hydrogen bonding analysis : Use SHELXPRO to map hydrogen-bonding networks, critical for understanding crystal packing. Graph-set analysis (as per Etter’s formalism) can identify motifs like rings, which stabilize the lattice .
- Troubleshooting : For poor refinement statistics (e.g., high ), re-examine data scaling or apply TWIN/BASF commands in SHELXL to model twinning .
Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
Answer:
- Experimental validation : Replicate synthesis under controlled conditions to rule out impurities. Use 2D NMR (e.g., ) to resolve overlapping signals .
- Computational alignment : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian09). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Iterative refinement : Adjust computational models (e.g., solvation parameters) or re-examine experimental conditions (e.g., temperature) to align data .
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- NMR spectroscopy : identifies benzyl (δ 4.5–5.0 ppm, singlet) and ethyl (δ 1.2–1.4 ppm, triplet) groups. confirms the pyridine ring carbons (δ 120–160 ppm) .
- High-resolution MS (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula () with <2 ppm error .
- IR spectroscopy : Stretching frequencies for C-Cl (750–550 cm) and aromatic C-N (1350–1250 cm) confirm functional groups .
Advanced: How can reaction conditions be optimized to improve yield in the alkylation of 6-chloropyridin-2-amine?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine. For temperature-sensitive reactions, THF at 0–5°C minimizes side products .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂ with DPPP ligand) enable Buchwald-Hartwig amination for selective N-alkylation .
- Kinetic monitoring : Use in situ FTIR or HPLC to track reaction progress. Adjust stoichiometry (e.g., 1.2 equivalents of benzyl bromide) to drive completion .
Advanced: What strategies are used to analyze hydrogen-bonding networks in this compound crystals?
Answer:
- Graph-set analysis : Classify hydrogen bonds (e.g., ) into motifs like chains () or rings () using crystallographic software (Mercury, PLATON) .
- Energy frameworks : Compute interaction energies (e.g., CE-B3LYP) to quantify the stability of packing motifs. Dominant interactions (e.g., π-π stacking) can be visualized as 3D energy frameworks .
- Thermal analysis : Correlate hydrogen-bond strength with thermal stability via DSC/TGA. Stronger networks (e.g., multiple N-H⋯Cl bonds) increase melting points .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Storage : Store in airtight containers at −20°C under inert gas (N₂ or Ar) to prevent degradation .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Prioritize derivatives with docking scores <−7.0 kcal/mol .
- QSAR models : Train models on datasets of pyridine analogs to correlate substituents (e.g., Cl, CF₃) with bioactivity (e.g., IC₅₀). Molecular descriptors (logP, polar surface area) improve predictive accuracy .
- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME. Derivatives with high permeability (Caco-2 >5 × 10⁻⁶ cm/s) are prioritized for in vitro testing .
Table 1: Key Analytical Data for this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
